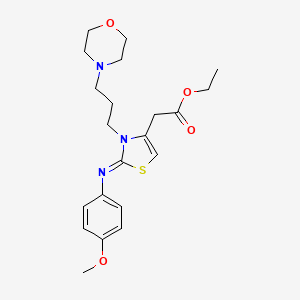

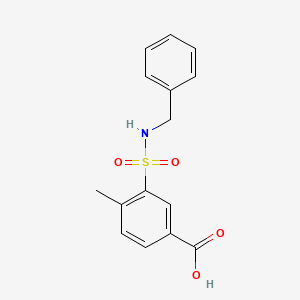

3-(Benzylsulfamoyl)-4-methylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzoic acid derivatives can be complex, involving multiple steps and various reagents. Paper describes the synthesis of a complex benzoic acid derivative using sulfamic acid as a catalyst under solvent-free conditions. This highlights the potential for using sulfamic acid in the synthesis of related compounds, possibly including "3-(Benzylsulfamoyl)-4-methylbenzoic acid". Paper outlines a synthesis route for a methoxy-methylsulfanyl benzoic acid derivative, which, while not the same, shares some structural similarities with the target compound. This suggests that similar methodologies could potentially be adapted for the synthesis of "3-(Benzylsulfamoyl)-4-methylbenzoic acid".

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is crucial for their chemical properties and potential applications. Paper discusses the crystal structures of benzyloxybenzoic acids, which are solved using X-ray powder diffraction. Although the target compound is not specifically analyzed, the techniques and intermolecular interactions described could be relevant for understanding the molecular structure of "3-(Benzylsulfamoyl)-4-methylbenzoic acid".

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can vary widely depending on the substituents attached to the benzene ring. Paper explores the synthesis and reactivity of nitrobenzoates and their sulfinyl derivatives, including the carbon-sulfur bond fission. This information could be pertinent when considering the chemical reactions involving the sulfamoyl group in "3-(Benzylsulfamoyl)-4-methylbenzoic acid". Paper provides insight into the electrochemical synthesis of a benzofuran derivative from a dihydroxybenzoic acid, which could inform the electrochemical behavior of similar benzoic acid compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structures. Paper provides a detailed analysis of the intermolecular interactions in benzyloxybenzoic acids, which are crucial for the formation of supramolecular architectures. These interactions can affect properties such as solubility, melting point, and reactivity. Although "3-(Benzylsulfamoyl)-4-methylbenzoic acid" is not directly studied, the principles outlined in the paper could be applied to predict its physical and chemical properties.

Wissenschaftliche Forschungsanwendungen

Complexation and Chiral Discrimination Studies

Research involving the complexation of benzoic acids, including 4-methylbenzoic acid, with β-cyclodextrin has been conducted. These studies provide insights into the stability constants for various complexes and indicate how carboxylic acids form complexes of higher stability than their conjugate base analogues. This research contributes to understanding the complexation behavior of related compounds such as 3-(Benzylsulfamoyl)-4-methylbenzoic acid (Brown et al., 1993).

Applications in Polymer Technology

4-methylbenzoic acid has been used as a dopant for polyaniline. The properties of benzoic acid doped polyaniline salts were studied, revealing the potential applications of these materials in advanced technologies. This research could provide a framework for exploring the use of 3-(Benzylsulfamoyl)-4-methylbenzoic acid in similar applications (Amarnath & Palaniappan, 2005).

Pharmaceutical Research

Research into Na+/H+ antiporter inhibitors has explored compounds derived from 2-methylbenzoic acid. Understanding the structure-activity relationships of these compounds could inform the development of therapeutic agents, potentially relevant for derivatives like 3-(Benzylsulfamoyl)-4-methylbenzoic acid (Baumgarth et al., 1997).

Polymer Synthesis and Characterization

Studies on asymmetrically disubstituted disulfide monomers, including 4-methylbenzoic acid derivatives, have been conducted. These monomers have potential applications as polymer chain flexibilizers and flame-retardant additives, which could be relevant for the exploration of 3-(Benzylsulfamoyl)-4-methylbenzoic acid in polymer chemistry (Carpaneto et al., 1996).

Analytical Chemistry and Environmental Studies

The solubility of benzoic acids, including methylbenzoic acids, in various solvents has been studied, providing information that could be important for understanding the behavior of related compounds like 3-(Benzylsulfamoyl)-4-methylbenzoic acid in different environments (Hart et al., 2015).

Safety And Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.

Zukünftige Richtungen

This involves understanding the potential applications and ongoing research involving the compound. It could include potential uses in medicine, industry, or environmental science.

Eigenschaften

IUPAC Name |

3-(benzylsulfamoyl)-4-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-11-7-8-13(15(17)18)9-14(11)21(19,20)16-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEGNRQMNOCQTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzylsulfamoyl)-4-methylbenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3005637.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3005638.png)

![5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-ol](/img/structure/B3005639.png)

![3-[2-(4-fluorophenyl)vinyl]-1-methyl-2(1H)-quinoxalinone](/img/structure/B3005641.png)

![ethyl 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B3005643.png)

![6-(4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3005647.png)